molecular formula C14H9Cl3N2 B8448462 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole

1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole

Cat. No.: B8448462
M. Wt: 311.6 g/mol
InChI Key: PIIRNJKFSNDDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and industry . The compound this compound is characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions of the benzimidazole ring, along with a benzyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H9Cl3N2

Molecular Weight

311.6 g/mol

IUPAC Name

1-benzyl-2,5,6-trichlorobenzimidazole

InChI

InChI=1S/C14H9Cl3N2/c15-10-6-12-13(7-11(10)16)19(14(17)18-12)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PIIRNJKFSNDDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5,6-trichlorobenzimidazole (5, 50 mg, 0.0002 moles) was dissolved in 15 ml of CH3CN, and K2CO3 (33 mg, 0.0002 moles) was added. The mixture was stirred at room temperature for one hour, at which time benzyl bromide (0.024 ml, 0.0002 moles) was added. The mixture was then stirred for two days. TLC analysis showed the formation of a new compound with a higher Rf than staffing material. The mixture was then concentrated and a liquid-liquid extraction was done using CHCl3, and H2O. The CHCl3 layer was kept, dried with MgSO4, filtered, and then concentrated. Column chromotograpy was then performed using 2% MeOH/CHCl3 to elute the compounds. The fractions were collected and those containing the compound were concentrated. The compound was recrystallized from MeOH, giving 60 mg of 1-benzyl-2,5,6-trichlorobenzimidazole (181) (96.2%). 1H NMR (CDCl3): d 3.49 ppm (s, 3H), 7.13 (m, 2H), 7.32 (m, 4H), 7.78 (s, 1H). 13C NMR (CDCl3): d 43.20 ppm, 106.25, 115.78, 121.62, 122.24, 122.66, 123.50, 124.15, 129.05, 129.16, 135.97, 137.68. GC-MS: m/e 310, 273, 239, 221,197, 170, 158, 138, 120, 100, 91, 77, 65, 51, 39. m.p: 175°-176° C. Elemental Analysts: (C14H9Cl3N2): Calculated: C, 53.85; H, 2.88; N, 8.97. Found: C, 53.92; H, 2.85; N, 8.89. UV imax nm (e×104): (pH 7) 263 (0.080), 290 (0.102), 299 (0.154); (pH 1) 224 (0.412), 258 (0.157), 290 (0.155), 299 (0.166).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0.024 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.